1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Overview
Description
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one, also known as DFBP, is a novel, small molecule compound that has been found to possess a wide range of potential applications in scientific research. It is a heterocyclic compound that belongs to the class of pyrazolopyridines, which are known for their high thermal stability, low toxicity, and low reactivity. DFBP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have potential applications in the field of drug discovery and development.
Scientific Research Applications
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to possess a wide range of potential applications in scientific research. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have potential applications in the field of drug discovery and development. It has been found to have the ability to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase, which are involved in the inflammatory and cancer pathways. Furthermore, it has been found to possess anti-bacterial properties and has been found to be effective against several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mechanism Of Action
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The mechanism of action of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is not yet fully understood, but it is thought to involve the inhibition of the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. These enzymes are involved in the inflammatory and cancer pathways, and their inhibition by 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one leads to the observed biological activities.
Biochemical And Physiological Effects
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to possess anti-oxidant and anti-apoptotic properties. Furthermore, it has been found to possess the ability to modulate the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase, which are involved in the inflammatory and cancer pathways.
Advantages And Limitations For Lab Experiments
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has several advantages for use in lab experiments. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to have the ability to modulate the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and 5-lipoxygenase. Furthermore, it is a small molecule compound, which makes it easier to synthesize and handle in lab experiments. However, 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has some limitations for use in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a heterocyclic compound, which makes it difficult to synthesize in large quantities.
Future Directions
The potential applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one are still being explored, and there are several future directions that could be pursued. First, further research could be conducted to better understand the mechanism of action of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one and its effects on different enzymes. Second, further research could be conducted to explore the potential applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one in the field of drug discovery and development. Third, further research could be conducted to explore the potential therapeutic applications of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one in the treatment of various diseases, such as cancer and inflammation. Fourth, further research could be conducted to explore the potential of 1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one as an adjuvant in the treatment of various diseases. Finally
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-9-1-2-11(15)8(5-9)7-18-12-3-4-16-13(19)10(12)6-17-18/h1-2,5-6H,3-4,7H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRUVDUJJWSCKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1N(N=C2)CC3=C(C=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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